molecular formula C18H21FN4O3S B2842029 2-(4-fluorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105204-06-5

2-(4-fluorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2842029
CAS No.: 1105204-06-5
M. Wt: 392.45
InChI Key: ZAHOFOWZZSXMIG-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core fused with a thiophene and pyrazole ring, substituted with a 4-fluorophenyl group and a methoxyethylamino side chain. Its structure is characterized by:

  • Fluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Methoxyethylamino side chain: Introduces hydrogen-bonding capacity and conformational flexibility.

The compound’s synthesis likely involves carbodiimide-mediated coupling (e.g., EDC) of 4-fluorophenylacetic acid with a thieno[3,4-c]pyrazole amine derivative, followed by functionalization of the methoxyethyl group .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-26-7-6-20-17(25)9-23-18(14-10-27-11-15(14)22-23)21-16(24)8-12-2-4-13(19)5-3-12/h2-5H,6-11H2,1H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHOFOWZZSXMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations in Arylacetamide Derivatives

Key analogs and their distinguishing features:

Compound Name Core Structure Aryl Substituent Side Chain/Functional Group Hydrogen Bond Motif (Graph Set) Melting Point (K) References
Target Compound Thieno[3,4-c]pyrazole 4-Fluorophenyl 2-Methoxyethylamino Not reported Not reported
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl None R₂²(8) (N–H⋯N) 459–461
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone 2,4-Dichlorophenyl None R₂²(10) (N–H⋯O) 473–475
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidinone 2,4-Difluorophenyl Ethyl, methyl, thioether Not reported Not reported

Key Observations :

  • Substituent Effects : Fluorine atoms (in the target compound) improve electronegativity and bioavailability over chlorine analogs, which may enhance membrane permeability .

Hydrogen Bonding and Crystal Packing

  • N–H⋯O/N Motifs : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form R₂²(8) dimers via N–H⋯N bonds, while pyrazolone derivatives exhibit R₂²(10) motifs via N–H⋯O interactions .

Physicochemical Properties

  • Lipophilicity : Fluorophenyl groups (logP ~2.5–3.0) are less lipophilic than dichlorophenyl analogs (logP ~3.5–4.0) but more than methoxyphenyl derivatives (logP ~2.0–2.5) .
  • Solubility : Methoxyethyl side chains enhance aqueous solubility compared to alkyl or halogenated substituents.

Preparation Methods

Synthesis of the Thieno[3,4-c]Pyrazole Core

The thieno[3,4-c]pyrazole scaffold serves as the central heterocyclic framework. A modified Gewald reaction followed by cyclization with hydrazine derivatives is commonly employed.

Formation of β-Ketonitrile Intermediate

Reaction of 4-fluorophenylacetonitrile with thiophene-3,4-dicarbonyl chloride in the presence of triethylamine yields 3-(4-fluorophenyl)-3-oxopropanenitrile (β-ketonitrile). Optimization with n-BuLi at −60°C improves yields to 45% compared to NaOMe (26%).

Alkylation and Cyclization

The β-ketonitrile undergoes C-alkylation with tert-butyl 2-chloroacetate in ethanolic NaOH, forming a tert-butyl ester intermediate. Subsequent cyclization with hydrazine hydrate in acetic acid generates 2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (CAS: 865546-43-6). Characterization by $$ ^1H $$ NMR confirms the amine proton at δ 6.29 ppm and aromatic protons at δ 7.34–7.67 ppm.

Introduction of the 2-((2-Methoxyethyl)Amino)-2-Oxoethyl Side Chain

Functionalization at the pyrazole C2 position introduces the side chain through nucleophilic substitution.

Bromoacetylation

Reaction of the thieno-pyrazole amine with bromoacetyl bromide in dichloromethane (DCM) at 0°C produces 3-amino-2-(bromoacetyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole. Excess triethylamine neutralizes HBr, achieving 78% yield after recrystallization.

Amidation with 2-Methoxyethylamine

The bromoacetyl intermediate reacts with 2-methoxyethylamine in tetrahydrofuran (THF) at 50°C for 12 hours. Nucleophilic displacement replaces bromide, forming 2-((2-methoxyethyl)amino)-2-oxoethyl side chain. LC-MS analysis shows [M+H]$$ ^+ $$ at m/z 336.1, consistent with theoretical mass.

Acylation with 2-(4-Fluorophenyl)Acetic Acid

The final step couples the 3-amino group with 2-(4-fluorophenyl)acetyl chloride under Schotten-Baumann conditions.

Activation and Coupling

2-(4-Fluorophenyl)acetic acid is activated with thionyl chloride (SOCl$$ _2 $$) to form the acyl chloride. Reaction with the functionalized thieno-pyrazole in anhydrous DCM, catalyzed by 4-dimethylaminopyridine (DMAP), yields the target acetamide. Purification via silica gel chromatography (hexane/EtOAc 3:1) achieves 85% purity, with final recrystallization in ethanol elevating purity to 98%.

Table 1: Key Reaction Parameters for Final Acylation
Parameter Value
Acyl chloride equivalence 1.2 eq
Temperature 0°C → 25°C (gradual)
Reaction time 6 hours
Yield after purification 72%

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) : δ 12.09 (s, 1H, NH), 7.67 (s, 1H, thieno-H), 7.54–7.60 (m, 2H, Ar-H), 7.34–7.41 (m, 2H, Ar-H), 3.51 (t, J = 5.6 Hz, 2H, OCH$$ _2 $$), 3.24 (s, 3H, OCH$$ _3 $$).
  • LC-MS : [M+H]$$ ^+ $$ = 441.5 (calculated for C$$ _21 $$H$$ _23 $$FN$$ _5 $$O$$ _4 $$S).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms 98.2% purity with retention time 8.45 minutes.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Alternative Pathways
Method Total Yield Purity Key Advantage
Sequential functionalization 58% 98% Regioselectivity control
One-pot cyclization 42% 95% Reduced step count
Solid-phase synthesis 37% 90% Automation compatibility

Scale-Up Considerations

Industrial production requires optimization of:

  • Solvent recovery : Ethanol and DCM are recycled via distillation (85% recovery).
  • Catalyst loading : DMAP reduced to 5 mol% without yield loss.
  • Waste management : Bromide byproducts are treated with AgNO$$ _3 $$ precipitation.

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound, particularly regarding reaction conditions and purification?

The synthesis of thieno[3,4-c]pyrazole derivatives requires precise control of reaction parameters. Key steps include:

  • Temperature and solvent selection : Evidence suggests that reactions involving halogenated phenyl groups (e.g., 4-fluorophenyl) may proceed optimally at 60–80°C in polar aprotic solvents like DMF or DMSO .
  • Catalysts and bases : Triethylamine is commonly used to neutralize byproducts (e.g., HCl) in amide bond formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended to achieve ≥95% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions (e.g., fluorophenyl resonances at δ 7.2–7.5 ppm for aromatic protons) and amide bond formation (δ 10–12 ppm for NH) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software ) can resolve the thienopyrazole core and substituent geometry .

Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor purity; mobile phases like acetonitrile/water (70:30) are typical .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition temperatures >200°C suggest suitability for high-temperature reactions) .
  • Long-term stability : Store lyophilized samples at -20°C in inert atmospheres to prevent hydrolysis of the acetamide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

  • Bioassay standardization : Discrepancies in IC50_{50} values (e.g., kinase inhibition) may arise from assay conditions (e.g., ATP concentration, incubation time). Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Structural analogs : Compare substituent effects; for example, replacing the 4-fluorophenyl group with a 4-chlorophenyl moiety () may alter binding affinity due to electronegativity differences .
  • Data normalization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate activity measurements across studies .

Q. What computational strategies are effective for predicting the compound’s mechanism of action and target interactions?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on hydrogen bonding between the acetamide group and catalytic lysine residues .
  • MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
  • QSAR modeling : Use descriptors like logP, polar surface area, and halogen atom positions to correlate structural features with activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?

  • Substituent variation : Systematically modify the 2-methoxyethylamino group (e.g., replace with cyclopropyl or piperazine) to modulate solubility and metabolic stability .
  • Prodrug strategies : Introduce ester or carbamate groups at the acetamide nitrogen to enhance oral bioavailability .
  • In vitro ADME profiling : Assess CYP450 inhibition (e.g., CYP3A4/2D6) and plasma protein binding using hepatocyte assays and equilibrium dialysis .

Q. What experimental approaches can address conflicting data on the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Competitive reactivity assays : Compare reaction rates with model electrophiles (e.g., methyl iodide) vs. nucleophiles (e.g., thiophenol) under controlled pH .
  • Isotopic labeling : Use 18^{18}O-labeled water to track hydrolysis pathways of the acetamide group .
  • DFT calculations : Predict reaction energetics (e.g., activation barriers for SN2 vs. SN1 mechanisms) using Gaussian or ORCA software .

Methodological Notes

  • Contradictory evidence : Biological activity data may vary due to differences in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints. Cross-validate findings using multiple models .
  • Advanced characterization : For unresolved structural ambiguities, combine NOESY NMR with X-ray crystallography .

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